A Technical Guide to the Spectroscopic Characterization of 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo-
A Technical Guide to the Spectroscopic Characterization of 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo-
This technical guide provides an in-depth analysis of the expected spectroscopic data for 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo-, a molecule of interest to researchers and professionals in drug development and materials science. This document delves into the theoretical underpinnings and practical considerations for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, also known as 2-formyl-p-benzoquinone.
Introduction
1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- is a quinone derivative characterized by a highly conjugated system incorporating an α,β-unsaturated aldehyde. Quinones are a class of compounds known for their redox activity and are integral to various biological processes, including cellular respiration and photosynthesis[1]. The presence of the formyl group further enhances the reactivity and potential applications of this molecule. Accurate structural elucidation and purity assessment are paramount for its use in research and development, necessitating a thorough understanding of its spectroscopic properties.
This guide will provide a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data for 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo-. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous structures and relevant literature.
Molecular Structure and Spectroscopic Implications
The structure of 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- presents several key features that dictate its spectroscopic behavior:
-
p-Benzoquinone Core: The cyclohexadiene dione ring forms the backbone of the molecule. The two carbonyl groups and two carbon-carbon double bonds create a conjugated system that significantly influences the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.
-
α,β-Unsaturated Aldehyde: The formyl group is conjugated with a double bond of the quinone ring. This conjugation affects the electronic environment of the aldehyde proton and carbon, as well as the carbonyl stretching frequency.
The interplay of these functional groups gives rise to a unique spectroscopic fingerprint that can be used for its unambiguous identification.
Figure 1. Structure of 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- is expected to show distinct signals for the aldehydic and vinylic protons.
Expected Chemical Shifts (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde-H | 9.5 - 10.5 | Singlet | - | The aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen and the anisotropic effect of the carbonyl group. Aldehyde protons typically resonate in this region[2][3]. |
| Vinylic-H | 6.8 - 7.5 | Multiplet | ~2-3 Hz (allylic) | The vinylic protons on the quinone ring are in a conjugated system and are deshielded. Their exact chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl and aldehyde groups. The splitting pattern will arise from coupling to each other. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence for ¹H NMR should be used.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton, with distinct signals for the carbonyl, vinylic, and aldehydic carbons.
Expected Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Aldehyde C=O | 185 - 195 | The aldehydic carbonyl carbon is highly deshielded. Its chemical shift is influenced by conjugation[2]. |
| Quinone C=O | 180 - 190 | The carbonyl carbons of the quinone ring are also significantly deshielded and fall within the typical range for quinones[4][5]. |
| Vinylic C | 130 - 150 | The sp² hybridized carbons of the ring will appear in the olefinic region. The carbon bearing the aldehyde group will be the most downfield of these due to the electron-withdrawing effect of the formyl group. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.
-
Instrument Setup: Use a broadband probe on a 75 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a relaxation delay are necessary for quantitative analysis.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |
| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 | Aldehydes show two characteristic C-H stretching bands[2][3]. The lower frequency band is particularly diagnostic. |
| Aldehyde C=O Stretch | 1680 - 1700 | The carbonyl stretch of an α,β-unsaturated aldehyde is typically found at a lower frequency than a saturated aldehyde due to conjugation[2][3]. |
| Quinone C=O Stretch | 1650 - 1680 | The carbonyl groups of the quinone ring will also show a strong absorption in this region. The conjugation within the ring system lowers the frequency compared to a simple ketone. For p-benzoquinone, this is observed around 1660 cm⁻¹[6]. |
| C=C Stretch | 1600 - 1650 | The carbon-carbon double bond stretching vibrations of the quinone ring are expected in this region. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum Data:
| Feature | Predicted m/z | Rationale |
| Molecular Ion (M⁺) | 136.0160 | This corresponds to the exact mass of the molecule with the formula C₇H₄O₃[7]. A high-resolution mass spectrometer will be able to confirm this mass with high accuracy. |
| [M-H]⁺ | 135 | Loss of a hydrogen radical. |
| [M-CHO]⁺ | 107 | Loss of the formyl group (CHO) is a common fragmentation pathway for aldehydes. |
| [M-CO]⁺ | 108 | Loss of a neutral carbon monoxide molecule from the quinone ring is a characteristic fragmentation for quinones[8]. |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for soft ionization, or Electron Ionization (EI) for more extensive fragmentation.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Data Summary
The following table summarizes the expected spectroscopic data for 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo-.
| Technique | Feature | Expected Value |
| ¹H NMR | Aldehyde-H | 9.5 - 10.5 ppm (s) |
| Vinylic-H | 6.8 - 7.5 ppm (m) | |
| ¹³C NMR | Aldehyde C=O | 185 - 195 ppm |
| Quinone C=O | 180 - 190 ppm | |
| Vinylic C | 130 - 150 ppm | |
| IR | Aldehyde C-H | 2820-2850, 2720-2750 cm⁻¹ |
| Aldehyde C=O | 1680 - 1700 cm⁻¹ | |
| Quinone C=O | 1650 - 1680 cm⁻¹ | |
| C=C | 1600 - 1650 cm⁻¹ | |
| MS | [M]⁺ | m/z 136 |
| Fragments | m/z 135, 108, 107 |
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo-.
Figure 2. Workflow for the spectroscopic characterization of the target compound.
Conclusion
The spectroscopic characterization of 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- relies on the combined application of NMR, IR, and MS techniques. By understanding the influence of the p-benzoquinone core and the α,β-unsaturated aldehyde functionality on the spectral data, researchers can confidently identify and assess the purity of this important compound. The predicted data and protocols provided in this guide serve as a valuable resource for scientists engaged in the synthesis and application of novel quinone derivatives.
References
-
Irurre, J., et al. (2024). Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond. PMC. [Link]
-
Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. [Link]
-
Binks, J. H., & Jones, P. (1968). Polarographic and Spectroscopic Study of some Quinones and their Hydroxyl-substituted Derivatives. RSC Publishing. [Link]
-
Gorecki, M., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]
-
Gorecki, M., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational. Semantic Scholar. [Link]
-
Dąbrowski, M., et al. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. MDPI. [Link]
-
PubChem. (n.d.). 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo-. [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Universtiy of St. Thomas. [Link]
-
Tormena, C. F., & da Silva, A. A. (n.d.). On the H NMR Spectra of 2-Substituted Benzoquinones. auremn. [Link]
-
Dąbrowski, M., et al. (2025). O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. ResearchGate. [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
NIST. (n.d.). 1,4-Cyclohexadiene. NIST WebBook. [Link]
-
The Good Scents Company. (n.d.). 1,4-cyclohexadiene. [Link]
-
ResearchGate. (n.d.). Hydroquinone 13 C 6 NMR chemical shifts, measured; 2R4F VP + Q;... [Link]
-
PubChem. (n.d.). 1,4-Cyclohexadiene-1-carboxaldehyde. [Link]
-
SpectraBase. (n.d.). p-Benzoquinone - Optional[1H NMR] - Chemical Shifts. [Link]
-
FooDB. (2010). Showing Compound 1,4-Benzoquinone (FDB005755). [Link]
-
Stejskal, J., et al. (n.d.). Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline. PMC - NIH. [Link]
-
Ziffer, H., et al. (1965). MOLECULAR VIBRATIONS OF QUINONES. 3. PREPARATION AND INFRARED SPECTRA (SOLUTION AND VAPOR) OF P-BENZOQUINONE-D1, P-BENZOQUINONE-2,5-D2, P-BENZOQUINONE-2,6-D2, P-BENZOQUINONE-18O2, AND P-BENZOQUINONE-D4-18O2. PubMed. [Link]
-
Moreira, O. B., et al. (n.d.). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. Rsc.org. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... [Link]
-
ResearchGate. (n.d.). NMR spectrum of benzoquinone. [Link]
-
da Silva, M. G., et al. (n.d.). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. SciELO. [Link]
-
Wood, J. M., et al. (n.d.). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Bodner, G. M. (n.d.). A FOURIER TRANSFORM 13C NMR STUDY OF q-(2,3,5,6-TETRA- METHYG1,4BENZOQUlNONE) COMPLEXES OF NICKEL, COBALT, RHODIUM AND IRJDIUM. Purdue University. [Link]
-
ResearchGate. (n.d.). Theoretical IR spectrum of 1,2-benzoquinone computed for vacuum by B3LYP/6-311++G(d,p). [Link]
-
ATB. (n.d.). 1,2-Benzoquinone | C6H4O2 | MD Topology | NMR | X-Ray. [Link]
-
Stejskal, J., et al. (2019). Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline. ResearchGate. [Link]
-
NIST. (n.d.). p-Benzoquinone. NIST WebBook. [Link]
-
NIST. (n.d.). p-Benzoquinone. NIST WebBook. [Link]
-
SpectraBase. (n.d.). 2-Formyl-1,2,3,4-tetrahydro-1-phenylisoquinoline - Optional[13C NMR]. [Link]
-
NIST. (n.d.). p-Benzoquinone. NIST WebBook. [Link]
-
NIST. (n.d.). p-Benzoquinone, 2-methyl-. NIST WebBook. [Link]
-
NIST. (n.d.). p-Benzoquinone. NIST WebBook. [Link]
-
ResearchGate. (2015). Synthesis and structure of 2: 1 adduct of myrcene and 1,4-benzoquinone. [Link]
-
ResearchGate. (n.d.). Absorption Spectrum, Mass Spectrometric Properties, and Electronic Structure of 1,2-Benzoquinone. [Link]
Sources
- 1. Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 6. p-Benzoquinone [webbook.nist.gov]
- 7. 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- | C7H4O3 | CID 11457723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. p-Benzoquinone [webbook.nist.gov]
